molecular formula C20H23N3O2 B608152 IU1-248

IU1-248

Cat. No.: B608152
M. Wt: 337.4 g/mol
InChI Key: WFOUOZGIXDMUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of IU1-248 involves a series of chemical reactions starting from IU1, the first identified inhibitor of USP14. The preparation of this compound includes structural modifications to enhance its potency and selectivity. The synthetic route typically involves:

Chemical Reactions Analysis

IU1-248 undergoes various chemical reactions, primarily focusing on its interaction with USP14:

Scientific Research Applications

IU1-248 has several scientific research applications:

Mechanism of Action

IU1-248 exerts its effects by binding to a unique steric site on USP14, blocking the access of ubiquitin to the active site. This allosteric inhibition prevents USP14 from deubiquitinating its substrates, thereby promoting protein degradation. The molecular targets include specific residues within the USP14 enzyme that are crucial for its activity .

Comparison with Similar Compounds

IU1-248 is compared with other inhibitors of USP14, such as IU1 and IU1-47:

Similar Compounds

  • IU1
  • IU1-47
  • FT671 (an inhibitor of USP7, showcasing a similar allosteric inhibition mechanism)

This compound stands out due to its enhanced potency and selectivity, making it a valuable compound in the study of deubiquitinating enzymes and their role in disease mechanisms .

Properties

IUPAC Name

4-[3-[2-(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-11-19(20(25)13-22-9-7-18(24)8-10-22)15(2)23(14)17-5-3-16(12-21)4-6-17/h3-6,11,18,24H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOUOZGIXDMUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)CN3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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